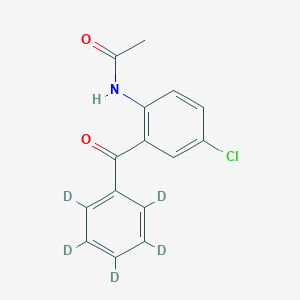

2-Acetamido-5-chlorobenzophenone-d5

Description

Contextualization within Halogenated Benzophenone (B1666685) and Benzodiazepine (B76468) Precursor Chemistry

The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in medicinal chemistry. rsc.orgconsensus.app It is found in numerous natural products and serves as a versatile synthetic starting point for a wide array of pharmacologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

A particularly important subclass is the halogenated benzophenones. The introduction of halogen atoms, such as chlorine, into the benzophenone structure is a common strategy in drug design to modulate a molecule's pharmacological profile, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov One of the most significant applications of halogenated benzophenones is in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. researchgate.netnih.gov

The compound 2-amino-5-chlorobenzophenone (B30270) is a well-established halogenated benzophenone derivative that serves as a key precursor in the industrial synthesis of many 1,4-benzodiazepines, such as diazepam, lorazepam, and prazepam. researchgate.netresearchgate.net The manufacturing process often involves the chemical modification of this precursor. 2-Acetamido-5-chlorobenzophenone is an acetylated intermediate derived from 2-amino-5-chlorobenzophenone during the synthesis of certain benzodiazepines. Therefore, 2-Acetamido-5-chlorobenzophenone-d5 is the deuterium-labeled analogue of this crucial synthetic intermediate, specifically designed for use in research and development involving isotopically marked benzodiazepines.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₇D₅ClNO₂ |

| Synonyms | N-(2-Benzoyl-4-chlorophenyl-d5)acetamide |

| Common Use | Intermediate in the synthesis of isotope-labeled benzodiazepine metabolites. |

Significance of Stable Isotope Labeling in Contemporary Research Methodologies

Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes. nih.gov In this compound, five hydrogen atoms (¹H) have been replaced with deuterium (B1214612) (²H or D), a stable isotope of hydrogen. google.com This substitution results in a molecule that is chemically almost identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in modern analytical methods.

The primary and most critical application of deuterated compounds like this compound is as internal standards (IS) for quantitative analysis using mass spectrometry (MS), often coupled with chromatography techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). nih.govnih.gov In biomedical fields such as pharmacology, toxicology, and clinical chemistry, accurate measurement of drug concentrations in biological matrices (e.g., blood, urine) is essential. nih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry for several reasons:

Correction for Matrix Effects : Biological samples are complex mixtures that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for an accurate correction. oup.comoup.com

Compensation for Variability : The internal standard accounts for variations during sample preparation, extraction efficiency, and instrument response. nih.gov

Enhanced Accuracy and Precision : By comparing the signal of the known concentration of the internal standard to the signal of the unknown analyte concentration, highly accurate and reproducible measurements can be achieved. researchgate.netnih.govoup.com

Therefore, this compound is not intended for direct therapeutic use but is synthesized as a precursor to create deuterated versions of benzodiazepines or their metabolites. These labeled drugs are then used as internal standards in research and clinical settings to precisely quantify the levels of administered, non-labeled benzodiazepines in patients, contributing to pharmacokinetic studies and therapeutic drug monitoring.

Table 2: Related Benzophenone Precursors

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 2-Amino-5-chlorobenzophenone | 719-59-5 | C₁₃H₁₀ClNO | Primary starting material for many benzodiazepines. researchgate.net |

| 2-(Chloroacetamido)-5-chlorobenzophenone | 4016-85-7 | C₁₅H₁₁Cl₂NO₂ | Intermediate in the synthesis of certain benzodiazepines. echemi.com |

| 2-Amino-5-nitrobenzophenone | 1775-95-7 | C₁₃H₁₀N₂O₃ | Precursor for nitrazepam and other nitrobenzodiazepines. |

Structure

3D Structure

Properties

IUPAC Name |

N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUKYAYIYDFST-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Mechanistic Pathways and Metabolic Transformations Utilizing 2 Acetamido 5 Chlorobenzophenone D5

Application as a Stable Isotope-Labeled Tracer in In Vivo Metabolic Studies

Stable isotope-labeled compounds like 2-Acetamido-5-chlorobenzophenone-d5 are invaluable in metabolic research. The incorporation of deuterium (B1214612) (d5) atoms creates a heavier version of the molecule that is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry. This allows for the precise tracking of the compound and its metabolites through a biological system, minimizing interference from endogenous molecules.

When administered in vivo, this compound acts as a tracer, enabling scientists to follow its absorption, distribution, metabolism, and excretion (ADME) with great accuracy. This is particularly useful in quantitative studies where the goal is to determine the concentration of the parent compound and its metabolic products in various tissues and fluids over time.

Investigations into the Metabolism of Diazepam and Related Benzodiazepine (B76468) Structures

2-Acetamido-5-chlorobenzophenone is a known intermediate in the synthesis of desmethyldiazepam, the primary active metabolite of diazepam. cphi-online.com Consequently, the deuterated form, this compound, is instrumental in studying the metabolic fate of diazepam and other benzodiazepines.

Research has shown that diazepam undergoes extensive metabolism in the body, with the formation of several key metabolites. The use of isotope-labeled tracers helps to elucidate these complex biotransformation pathways. For instance, studies have demonstrated that diazepam and its metabolites are primarily excreted in the urine as glucuronide conjugates. drugbank.com The ability to distinguish the labeled metabolites from their endogenous counterparts is crucial for accurately mapping these metabolic routes.

Characterization of Drug Degradation Products and Transformation Pathways

Beyond its role in biological metabolism, this compound is also employed to study the degradation of pharmaceuticals in various environments. The stability of drugs can be affected by factors such as pH, light, and temperature, leading to the formation of degradation products. researchgate.net Some of these degradants can be inactive, while others may have altered pharmacological activity or even toxic effects.

For example, the acidic degradation of diazepam has been shown to produce not only the expected 2-(N-methylamino)-5-chlorobenzophenone but also other novel products. nih.gov Similarly, base-catalyzed hydrolysis of diazepam can lead to the formation of 2-(methylamino)-5-chlorobenzophenone imine. nih.gov By using the labeled compound, researchers can more easily identify and quantify these degradation products, even at low concentrations. This information is vital for ensuring the quality, safety, and efficacy of pharmaceutical formulations. researchgate.net

Studies have also investigated the environmental fate of benzodiazepines and their degradation products. For instance, the biotransformation of diazepam and its photo-degradation product, 2-amino-5-chlorobenzophenone (B30270) (ACB), has been studied in river water. nih.govresearchgate.net These studies indicate that microbial communities can contribute to the degradation of these compounds, with the mineralization of ACB being a primary removal pathway. nih.gov

Role in In Vitro Biotransformation Models (e.g., Human Liver Microsomes)

In vitro models, such as human liver microsomes, are frequently used to predict the metabolic fate of drugs in humans. These preparations contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases (UGTs). nih.gov

Advanced Analytical Chemistry Research and Methodological Development for 2 Acetamido 5 Chlorobenzophenone D5

Development and Validation of Quantitative Analytical Methods for Research Matrices

The quantification of 2-Acetamido-5-chlorobenzophenone-d5 in various research and synthesis matrices is fundamental to ensuring its proper use and the accuracy of subsequent experiments. Method validation is performed to guarantee that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters typically include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). uu.nlnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of this compound. Its high sensitivity and selectivity make it ideal for detecting trace amounts of the compound in complex mixtures.

A typical LC-MS/MS method involves optimizing chromatographic conditions to achieve efficient separation and mass spectrometric parameters to ensure specific detection. Reversed-phase chromatography using a C18 column is common, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often modified with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govoup.comnih.gov

Detection is performed using a tandem mass spectrometer, usually in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a high degree of specificity. For this compound, the d5-label on the phenyl ring results in a 5-mass unit shift compared to its non-deuterated analog, which is crucial for distinguishing it, especially when used in isotope dilution studies.

Method validation for LC-MS/MS analysis demonstrates the reliability of the technique. Linearity is typically established over a wide concentration range (e.g., 1-1000 ng/mL). nih.gov Precision is assessed through intra-day and inter-day replicate analyses, with relative standard deviations (RSD) generally required to be below 15%. nih.govoup.com Accuracy is determined by comparing measured concentrations in spiked samples to their nominal values, with results typically expected to be within ±15% of the actual value. oup.com

The table below illustrates a hypothetical set of parameters for a validated LC-MS/MS method for the analysis of this compound.

Table 1: Illustrative LC-MS/MS Method Parameters This table presents typical parameters for method validation and does not represent experimentally verified data for this specific compound from the cited sources.

| Parameter | Typical Value / Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 150mm x 2.1mm, 3.5 µm) uu.nl |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid uu.nl |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Hypothetical) | [M+H]⁺ > Product Ion (e.g., m/z 314.1 > m/z 182.1) |

| Linearity Range | 1 - 1000 ng/mL nih.gov |

| Accuracy | 85% - 115% oup.com |

| Precision (RSD) | < 15% oup.com |

| Limit of Quantification (LOQ) | ~10 ng/mL nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for the analysis of semi-volatile and thermally stable compounds like benzophenone (B1666685) derivatives. researchgate.netnih.gov For compounds containing polar functional groups, such as the acetamido group in this compound, derivatization may be necessary to improve thermal stability and chromatographic peak shape. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. The use of a deuterated internal standard, such as benzophenone-d10, is a common practice in GC-MS methods to ensure quantification accuracy. nih.gov

Validation of a GC-MS method involves similar parameters to LC-MS/MS. Recovery studies are crucial to ensure that the extraction process, which might involve liquid-liquid extraction or solid-phase extraction (SPE), is efficient. nih.govthermofisher.com Linearity, precision, and accuracy are established to ensure the method's reliability for quantitative purposes. For benzophenone analysis in complex matrices, methods have demonstrated low limits of detection, often in the low µg/kg range. nih.gov

Table 2: Illustrative GC-MS Method Validation Parameters This table presents typical parameters based on methods for related benzophenone compounds and does not represent experimentally verified data for this compound from the cited sources.

| Parameter | Typical Value / Condition |

|---|---|

| GC Column | Mid-polarity column (e.g., TG-17MS) thermofisher.com |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Internal Standard | Benzophenone-d10 nih.gov |

| Extraction Recovery | > 80% thermofisher.com |

| Linearity (R²) | > 0.99 thermofisher.com |

| Repeatability (RSD) | < 10% nih.gov |

| Limit of Detection (LOD) | ~2 µg/kg nih.gov |

Electrochemical Detection in Chromatographic Systems

Electrochemical detection (ECD) coupled with liquid chromatography offers a highly sensitive alternative for the analysis of electroactive compounds. Since benzophenones can undergo redox reactions, ECD can be a viable quantitative tool. The technique measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode as it elutes from the LC column.

The development of an LC-ECD method involves selecting an appropriate working electrode material (e.g., glassy carbon) and optimizing the applied potential to maximize the signal-to-noise ratio for the target analyte. The pH and composition of the mobile phase are critical as they can significantly influence the electrochemical behavior of the compound. While highly sensitive, with detection limits potentially reaching nanomolar levels, the selectivity of ECD can be lower than mass spectrometry. thermofisher.com Therefore, chromatographic separation must be highly efficient to resolve the analyte from interfering electroactive species in the matrix.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound is as a precursor for the synthesis of deuterated internal standards, such as Diazepam-d5. cerilliant.com Isotope dilution mass spectrometry is the gold standard for quantitative analysis, where a known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the sample preparation process.

Because the labeled internal standard (e.g., Diazepam-d5) is chemically identical to the analyte (Diazepam), it behaves identically during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. oup.com The use of deuterated standards is a well-established practice in clinical toxicology, forensic analysis, and pharmacokinetic studies involving benzodiazepines. nih.govcerilliant.com

Structural Elucidation and Purity Assessment through Spectroscopic Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized batches of this compound and assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of synthetic intermediates and final products. oup.comcapes.gov.br

For this compound, ¹H NMR is used to confirm the presence of protons in the molecule, such as those on the acetamido group and the non-deuterated chlorophenyl ring. A key confirmation of successful deuteration is the absence of signals corresponding to the d5-phenyl ring, which would be present in the spectrum of the non-deuterated analog. chemicalbook.com The integration of the remaining proton signals can be used to assess the relative purity of the sample.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides information about its chemical environment. Furthermore, techniques like ²H (Deuterium) NMR can be used to directly observe the deuterium (B1214612) atoms, confirming their location and the isotopic purity of the compound.

The table below describes the expected NMR signals for the structural confirmation of this compound.

Table 3: Expected NMR Signals for Structural Confirmation This table describes the expected spectral features for this compound based on its structure and general NMR principles. Specific chemical shifts are not provided as they have not been reported in the cited literature.

| Spectroscopy Type | Expected Observation | Purpose |

|---|---|---|

| ¹H NMR | Signals for acetamido (CH₃ and NH) protons. Signals for the three aromatic protons on the chlorophenyl ring. Absence of signals for the d5-phenyl ring. | Structure Confirmation & Purity |

| ¹³C NMR | Signals for all carbon atoms, including carbonyl, acetamido, and aromatic carbons. Carbons bonded to deuterium will show characteristic splitting or reduced intensity. | Carbon Skeleton Confirmation |

| ²H NMR | Signals corresponding to the five deuterium atoms on the phenyl ring. | Confirmation of Deuteration |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups and the incorporation of deuterium.

The key functional groups expected in the IR spectrum of this compound include the secondary amide, the ketone, and the substituted aromatic rings. A significant feature would be the presence of C-D stretching vibrations from the deuterated phenyl ring, which appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the typical C-H stretching vibrations (around 3000-3100 cm⁻¹).

Illustrative IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2300-2200 | C-D Stretch | Aromatic (Deuterated Ring) |

| ~1685 | C=O Stretch | Ketone |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1590, 1480 | C=C Stretch | Aromatic |

| ~1530 | N-H Bend (Amide II) | Secondary Amide |

| ~830 | C-Cl Stretch | Aryl Halide |

This table is illustrative and based on typical values for the respective functional groups. Actual values would need to be determined experimentally.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, this analysis would verify the correct ratios of carbon, hydrogen, deuterium, nitrogen, chlorine, and oxygen, thereby confirming its stoichiometric composition.

The molecular formula for this compound is C₁₅H₆D₅ClNO₂. The analysis would involve combusting a sample of the compound and quantifying the resulting products to determine the elemental composition. The presence of deuterium requires specialized analysis, often coupled with mass spectrometry, to differentiate it from hydrogen.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 64.17 |

| Hydrogen | H | 2.15 |

| Deuterium | D | 3.59 |

| Chlorine | Cl | 12.63 |

| Nitrogen | N | 4.99 |

| Oxygen | O | 11.40 |

This table presents theoretical values. Experimental results would be compared against these to confirm the compound's purity and stoichiometric integrity.

Impurity Profiling and Characterization Methodologies

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their intermediates. For this compound, this involves the identification, quantification, and characterization of any impurities that may arise during its synthesis or storage.

Identification of Process-Related Impurities and Byproducts

Process-related impurities are substances that are formed during the manufacturing process. The synthesis of this compound likely involves the acylation of 2-Amino-5-chlorobenzophenone-d5. Potential impurities could include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary technique for separating and identifying these impurities.

Potential Process-Related Impurities in this compound

| Impurity Name | Potential Source |

| 2-Amino-5-chlorobenzophenone-d5 | Unreacted starting material |

| Diacylated byproduct | Over-reaction of the starting amine |

| Acetic Anhydride/Acetyl Chloride | Residual acylation reagent |

| Pyridine/Triethylamine | Residual base catalyst |

Analysis of Degradation Products and Stability-Indicating Methods

Stability-indicating methods are analytical procedures that can distinguish the intact drug substance from its degradation products. Forced degradation studies are performed to identify potential degradation pathways and to develop and validate these methods. du.edu For this compound, this would involve subjecting the compound to stress conditions such as heat, humidity, acid, base, and light.

The most probable degradation pathway for this compound is the hydrolysis of the amide bond, which would yield 2-Amino-5-chlorobenzophenone-d5 and acetic acid. A stability-indicating HPLC method would be developed to separate the parent compound from this primary degradant and any other minor degradation products. lgcstandards.com

Potential Degradation Products of this compound

| Degradation Product | Formation Pathway |

| 2-Amino-5-chlorobenzophenone-d5 | Hydrolysis of the amide bond |

| Acetic Acid | Co-product of amide hydrolysis |

Methodologies for Establishing Analytical Traceability and Reference Standards

Analytical traceability ensures that the results of a measurement can be related to a recognized reference, such as a national or international standard, through an unbroken chain of comparisons. For this compound, establishing traceability is crucial for its use as a reference standard.

A certified reference standard (CRS) of this compound would be prepared to a high purity. Its identity would be unequivocally confirmed using a combination of techniques, including NMR, MS, and IR spectroscopy. The purity would be quantitatively determined using a mass balance approach, which involves summing the levels of all identified impurities (including water and residual solvents) and subtracting this total from 100%.

The development of a CRS for this compound would involve:

Synthesis and Purification: Production of high-purity material.

Structural Elucidation: Comprehensive analysis by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the chemical structure and the position and extent of deuterium labeling.

Purity Assessment: Use of chromatographic methods (e.g., HPLC-UV, GC-FID) to identify and quantify organic impurities. Karl Fischer titration for water content and thermogravimetric analysis (TGA) for residual solvents would also be performed.

Certification: Assignment of a purity value with an associated uncertainty, making it a certified reference material suitable for use as a quantitative standard. sigmaaldrich.com

Research into the Derivatization and Structure Activity Relationships of 2 Acetamido 5 Chlorobenzophenone Analogs

Design and Synthesis of Novel Benzophenone (B1666685) Derivatives for Pharmacological Screening

The 2-acetamido-5-chlorobenzophenone scaffold serves as a crucial starting point for the synthesis of a variety of pharmacologically active molecules. A primary synthetic route involves the initial acetylation of 2-amino-5-chlorobenzophenone (B30270). This is typically achieved by reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride in a solvent like toluene (B28343) to yield 2-(chloroacetamido)-5-chlorobenzophenone. sciencemadness.orgactascientific.comasianpubs.org This intermediate is then reacted with various aniline (B41778) derivatives to produce a series of novel 2-amino-5-chlorobenzophenone derivatives. sciencemadness.orgresearchgate.net Both conventional and microwave-assisted methods have been employed for these syntheses, with microwave irradiation often resulting in better yields and shorter reaction times. sciencemadness.orgactascientific.com

The synthesis of these derivatives is driven by the aim to explore their potential as therapeutic agents. The 2-aminobenzophenone (B122507) structure is a known pharmacophore for compounds active in the central nervous system (CNS), as it forms the core of 1,4-benzodiazepines. sciencemadness.org Researchers have strategically designed and synthesized derivatives by introducing different substituents on the aniline ring to modulate the physicochemical and pharmacological properties of the final compounds. sciencemadness.org

Another synthetic approach involves creating hybrid molecules. For instance, benzophenone derivatives have been integrated with a thiazole (B1198619) heterocyclic nucleus through molecular hybridization. mdpi.com This process starts with the reaction of substituted benzophenones with thiosemicarbazide, followed by a cyclization reaction with 2-bromoacetophenone (B140003) to yield benzophenone-thiazole derivatives. mdpi.com Furthermore, 1,2,3-triazole-benzophenone derivatives have been synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between propargylated benzophenones and various benzyl (B1604629) azides. scielo.br These synthetic strategies highlight the versatility of the benzophenone core in generating diverse chemical libraries for pharmacological screening.

Exploration of Structure-Activity Relationships (SAR) in Various Biological Systems

The therapeutic potential of 2-acetamido-5-chlorobenzophenone analogs has been investigated across several biological systems. Structure-activity relationship (SAR) studies are crucial in identifying the chemical features responsible for the observed biological effects and in guiding the design of more potent and selective compounds.

Investigation of H1 Receptor Antagonism

While specific studies on 2-acetamido-5-chlorobenzophenone analogs as H1 receptor antagonists are not extensively detailed in the provided research, the general SAR for H1-antihistamines provides a framework for potential investigation. Key structural requirements for first-generation H1 antagonists include a diaryl substitution, a connecting atom (like oxygen, carbon, or nitrogen), a two- or three-atom alkyl chain, and a terminal tertiary amine group. ramauniversity.ac.inslideshare.net The benzophenone core provides the diaryl moiety. By attaching a suitable aminoalkyl ether or a similar chain at the acetamido nitrogen, it is conceivable to design analogs with H1 antagonistic activity. The nature of the substituents on the aryl rings is known to influence the potency of H1 antagonists. ramauniversity.ac.in Further optimization of this class of compounds would involve synthesizing derivatives that fit this pharmacophoric model and evaluating their activity and selectivity against the H1 receptor. nih.gov

Research on Antimalarial and Antiplasmodial Activities

Benzophenone derivatives have been identified as a promising class of antimalarial agents. Quantitative Structure-Activity Relationship (QSAR) studies on a series of benzophenone derivatives tested against Plasmodium berghei in mice have provided significant insights into their mechanism of action. nih.govresearchgate.net These studies revealed that the antimalarial activity is positively correlated with the dipole moment of the compounds, suggesting that higher polarity enhances activity. nih.gov Conversely, there is an inverse relationship with electron affinity, indicating that electron-donating substituents are favorable for increased antimalarial efficacy. nih.gov The predictive power of the developed QSAR models was confirmed by designing, synthesizing, and testing a new set of compounds, which showed a high correlation between predicted and experimental activities. nih.govresearchgate.net This success increased the rate of identifying active antimalarials from 14.28% in the initial set to 50% in the test set. nih.gov Furthermore, research has shown that modifications to derivatives of the related 2-amino-5-chlorobenzophenone can enhance selectivity towards malaria parasites while reducing cytotoxicity.

Studies on Potential Skeletal Muscle Relaxant Properties

A significant area of research has been the evaluation of 2-amino-5-chlorobenzophenone derivatives for skeletal muscle relaxant activity. sciencemadness.orgscilit.comresearchgate.net A series of novel derivatives were synthesized by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various aniline derivatives. sciencemadness.org When screened for their activity, all the synthesized compounds showed a significant effect compared to the control group. sciencemadness.org The SAR studies indicated that the nature of the substituent on the aniline moiety plays a crucial role in the observed activity. Specifically, a derivative bearing an o-toluidine (B26562) substituent was found to possess the highest skeletal muscle relaxant activity among the tested compounds. sciencemadness.orgresearchgate.net This line of research is particularly relevant as many centrally acting muscle relaxants, such as diazepam, are benzodiazepines, which can be synthesized from 2-aminobenzophenone precursors. sciencemadness.orgdrugs.comslideshare.net

Contributions to Central Nervous System (CNS) Active Compound Development

The 2-aminobenzophenone skeleton is a well-established and important pharmacophore for CNS-active compounds. sciencemadness.org Its primary significance lies in its role as a key precursor for the synthesis of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and muscle relaxant properties. sciencemadness.orgactascientific.comasianpubs.org Compounds like diazepam, lorazepam, and prazepam are all synthesized from 2-amino-5-chlorobenzophenone or its derivatives. wikipedia.org The structure-activity requirements for benzodiazepine (B76468) activity are fulfilled by the 2-aminobenzophenone framework, which includes the A and C aromatic rings and the potential for substitution at the amide nitrogen of the B ring. sciencemadness.org Researchers have synthesized derivatives with the aim of creating drugs with a better therapeutic index than existing benzodiazepines. sciencemadness.org The combination of the benzophenone moiety with other heterocyclic systems has also been explored to develop novel CNS-active agents. researchgate.net

Computational Chemistry and In Silico Studies on Drug-like Properties

Computational chemistry and in silico methods have become indispensable tools in the study of 2-acetamido-5-chlorobenzophenone analogs, facilitating the prediction of their pharmacological and pharmacokinetic properties.

In silico studies have been instrumental in predicting the potential of these compounds to be active in the CNS. For a series of synthesized 2-amino-5-chlorobenzophenone derivatives, physicochemical parameters related to Blood-Brain Barrier (BBB) penetration were calculated using online software. sciencemadness.org The analysis of properties such as molecular weight, logP, the number of hydrogen bond donors/acceptors (nON and nOHNH values), and the number of rotatable bonds indicated that the test compounds have the potential to be CNS active. sciencemadness.org

Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to predict the antimalarial activity of benzophenone derivatives. nih.govresearchgate.net By correlating various physicochemical descriptors with biological activity, researchers developed a robust QSAR model. researchgate.net This model not only explained the SAR but also guided the design of new, more potent antimalarial compounds. nih.gov Software such as "QikProp" was used to further study the drug-likeness and oral absorption properties of the most active compounds, confirming their potential as good drug candidates. nih.govresearchgate.net

Molecular docking studies have also been employed to investigate the interaction of benzophenone derivatives with various biological targets. For example, benzophenone analogs have been studied as potential inhibitors of presenilin-1 and presenilin-2 for the treatment of Alzheimer's disease. nih.gov Docking studies have also been used to analyze the binding affinity of acetamido-hydroxy benzoic acid derivatives with cyclooxygenase-2 (COX-2) receptors, aiming to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These computational approaches provide valuable insights into the potential mechanisms of action and help prioritize compounds for further experimental evaluation. nih.govnih.gov

Interactive Data Table: In Silico Predictions for CNS Activity of 2-Amino-5-chlorobenzophenone Derivatives sciencemadness.org

This table summarizes the calculated physicochemical properties of a series of synthesized 2-amino-5-chlorobenzophenone derivatives (3a-3g) to predict their ability to cross the Blood-Brain Barrier (BBB) and act on the Central Nervous System (CNS). The parameters are evaluated against the typical ranges required for good CNS activity.

| Compound | Molecular Weight (amu) | logP | nON (H-bond acceptors) | nOHNH (H-bond donors) | n-Violations (Lipinski's Rule) | Rotatable Bonds | Predicted CNS Activity |

| 3a | 379.84 | 4.01 | 4 | 2 | 0 | 6 | Good |

| 3b | 414.28 | 4.34 | 4 | 2 | 0 | 6 | Good |

| 3c | 414.28 | 4.34 | 4 | 2 | 0 | 6 | Good |

| 3d | 414.28 | 4.34 | 4 | 2 | 0 | 6 | Good |

| 3e | 393.87 | 4.41 | 4 | 2 | 0 | 7 | Good |

| 3f | 409.87 | 4.12 | 5 | 2 | 0 | 8 | Good |

| 3g | 424.84 | 3.86 | 6 | 2 | 0 | 8 | Good |

| Reference Range for CNS Activity | < 450 | 1.5 - 3.5 | ≤ 7 | ≤ 3 | ≤ 1 | ≤ 10 |

Interactive Data Table: QSAR Findings for Antimalarial Benzophenone Derivatives nih.gov

This table outlines the key findings from a Quantitative Structure-Activity Relationship (QSAR) study on benzophenone derivatives, indicating the physicochemical properties that influence their antimalarial activity.

| Physicochemical Descriptor | Correlation with Antimalarial Activity | Implication for Drug Design |

| Dipole Moment | Positive | Higher polarity in derivatives is desirable for increased activity. |

| Electron Affinity | Negative (Inverse) | Electron-donating or electron-releasing substituents are preferred for higher activity. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these properties early in the drug discovery pipeline is essential for identifying promising candidates. For derivatives of 2-acetamido-5-chlorobenzophenone, computational models offer a powerful tool to estimate their ADME characteristics.

The following table summarizes the key physicochemical parameters and their ideal ranges for favorable ADME properties, based on the analysis of related 2-amino-5-chlorobenzophenone derivatives.

Table 1: Key Physicochemical Parameters for Favorable ADME Profiles

| Parameter | Ideal Range for Oral Bioavailability |

|---|---|

| Molecular Weight (MW) | < 500 Da |

| Log P (Lipophilicity) | < 5 |

| Hydrogen Bond Donors (nOHNH) | < 5 |

| Hydrogen Bond Acceptors (nON) | < 10 |

| Number of Rotatable Bonds (n-rotb) | < 10 |

Modeling of Blood-Brain Barrier (BBB) Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from harmful substances. For CNS-active drugs, penetration of this barrier is a prerequisite for reaching their therapeutic target.

Computational models are widely used to predict the BBB penetration potential of molecules. nih.gov These models often rely on quantitative structure-activity relationship (QSAR) studies that correlate the structural features of compounds with their experimentally determined brain penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). nih.gov

Research on 2-amino-5-chlorobenzophenone derivatives has shown that their physicochemical properties can be tailored to enhance BBB penetration. arabjchem.org The study revealed that parameters such as the octanol/water partition coefficient (log P), polar surface area (PSA), molecular weight, and the number of hydrogen bonds are crucial for predicting CNS activity. arabjchem.org For instance, a moderate log P value is generally preferred, as highly lipophilic compounds may be sequestered in fatty tissues, while very polar compounds may not effectively cross the lipid membranes of the BBB.

The following table outlines the key parameters and their generally accepted ranges for predicting effective BBB penetration.

Table 2: Parameters for Predicting Blood-Brain Barrier (BBB) Penetration

| Parameter | Guideline for Good BBB Penetration |

|---|---|

| Log P | 1.5 - 2.5 |

| Polar Surface Area (PSA) | < 90 Ų |

| Molecular Weight (MW) | < 450 Da |

| Number of Hydrogen Bond Donors | ≤ 3 |

| Number of Hydrogen Bond Acceptors | ≤ 7 |

Crystallographic and Supramolecular Architecture Studies of Related Benzophenones

The three-dimensional arrangement of molecules in the solid state, known as their crystal structure, can significantly impact their physical properties, including solubility and dissolution rate. Supramolecular chemistry, the study of non-covalent interactions, is key to understanding how molecules assemble into these ordered structures. nih.gov

While specific crystallographic data for 2-acetamido-5-chlorobenzophenone-d5 is not widely available, studies on related benzophenone derivatives provide valuable insights into their supramolecular architecture. nih.govacs.org Benzophenone-based molecules often participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which direct their self-assembly into well-defined architectures. acs.org

For example, research on benzophenone-functionalized dipeptides has demonstrated their ability to form supramolecular gel noodles. nih.govacs.orgchemrxiv.org These structures are formed through a process of self-assembly, where the benzophenone moiety can act as a photoinitiator for polymerization. nih.govacs.orgchemrxiv.org Techniques such as small-angle X-ray scattering (SAXS) are employed to probe the organization of these supramolecular assemblies. nih.govacs.org

The modification of the chemical structure, such as altering linker groups between the benzophenone core and other molecular fragments, can lead to distinct micellar architectures and influence the viscosity of the resulting materials. acs.org This highlights the tunability of the supramolecular structures of benzophenone derivatives. The study of these architectures is crucial for the rational design of new materials with tailored properties.

Future Research Trajectories and Emerging Applications of 2 Acetamido 5 Chlorobenzophenone D5

Innovations in Deuterated Compound Synthesis and Isotopic Enrichment

The synthesis of deuterated compounds like 2-Acetamido-5-chlorobenzophenone-d5 is a critical area of research, with ongoing efforts to improve efficiency, cost-effectiveness, and the level of isotopic enrichment. Innovations in this field are pivotal for expanding the accessibility and application of such labeled molecules.

Conventional synthesis of the non-deuterated precursor, 2-(chloroacetamido)-5-chlorobenzophenone, often involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with chloroacetyl chloride. sciencemadness.orgactascientific.comgoogle.comgoogle.com Microwave-assisted synthesis has emerged as a promising alternative to conventional methods, often resulting in higher yields and shorter reaction times. sciencemadness.orgasianpubs.org Future research will likely focus on adapting these methods for the synthesis of the deuterated analog, potentially by using deuterated starting materials or reagents.

Isotopic enrichment, the process of increasing the abundance of a specific isotope within a sample, is central to the utility of this compound. quora.comisotope.com Several methods for isotopic enrichment are available, including:

Gas-phase centrifugation: This method separates isotopes based on their mass differences by spinning them at high speeds. quora.com

Electromagnetic separation: This technique utilizes magnetic fields to separate ions based on their mass-to-charge ratio. quora.com

Chemical exchange processes: These methods leverage the slight differences in chemical reactivity between isotopes to achieve separation. quora.com

The choice of enrichment method often depends on the specific element and the desired level of enrichment. quora.com For organic molecules like this compound, enrichment is typically achieved by incorporating deuterium-labeled precursors during synthesis. nih.gov Research is ongoing to develop more efficient and selective methods for isotopic enrichment, which will be crucial for producing highly enriched this compound for sensitive analytical applications. pnnl.gov

Table 1: Comparison of Isotopic Enrichment Methods

| Method | Principle | Common Applications |

| Gas Centrifugation | Mass difference | Uranium enrichment |

| Electromagnetic Separation | Mass-to-charge ratio | High-purity isotope production |

| Chemical Exchange | Isotopic equilibrium differences | Light element enrichment (e.g., deuterium) |

| Laser Isotope Separation | Selective photoexcitation | Various isotopes |

Expanding the Scope of Metabolic and Pharmacokinetic Research Applications

The primary application of this compound lies in its use as an internal standard and tracer in metabolic and pharmacokinetic studies. The deuterium (B1214612) labeling allows for the precise differentiation between the administered compound and its endogenously present, non-labeled counterparts.

Benzophenones, as a class of compounds, are known to undergo extensive metabolism in the body. nih.govbohrium.comnih.gov Studies on related benzophenone (B1666685) derivatives have shown that metabolism often involves conjugation with glucuronic acid and sulfates, facilitating their excretion. bohrium.comnih.gov The use of this compound will enable researchers to meticulously track the metabolic fate of the parent compound, identifying and quantifying its various metabolites with high accuracy. nih.gov This is particularly important for understanding the potential for bioaccumulation and long-term effects of benzophenone exposure.

In pharmacokinetic research, this compound can be used to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). By administering a known amount of the deuterated compound and subsequently measuring its concentration and that of its metabolites in various biological matrices (e.g., blood, urine, tissues), researchers can build comprehensive pharmacokinetic models. nih.gov This information is vital for assessing the safety and potential risks associated with exposure to the parent compound.

Development of Advanced Analytical Strategies for Complex Biological and Environmental Matrices

The detection and quantification of this compound and its metabolites in complex biological and environmental samples present significant analytical challenges. The development of advanced analytical strategies is crucial for achieving the required sensitivity and selectivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing deuterated compounds in biological matrices. mdpi.comcstti.com This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response. mdpi.com

Future research in this area will likely focus on:

Improving sample preparation techniques: Developing more efficient methods for extracting the analyte from complex matrices like blood, tissue, and environmental samples. mdpi.com

Enhancing chromatographic separation: Optimizing chromatographic conditions to resolve the analyte from interfering substances. acs.org

Utilizing high-resolution mass spectrometry (HRMS): Employing HRMS to improve mass accuracy and confidence in compound identification.

The development of robust and validated analytical methods is a prerequisite for the reliable application of this compound in research and regulatory monitoring. nih.gov

Table 2: Key Analytical Techniques for Deuterated Compound Analysis

| Technique | Abbreviation | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile and semi-volatile compounds |

| High-Resolution Mass Spectrometry | HRMS | High mass accuracy and resolving power |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides structural information |

Rational Design and Synthesis of Next-Generation Derivatives for Targeted Research

Building upon the knowledge gained from studies using this compound, there is significant potential for the rational design and synthesis of next-generation derivatives with tailored properties for specific research applications.

The benzophenone scaffold is a versatile platform for chemical modification, and numerous derivatives have been synthesized to explore a wide range of biological activities. researchgate.netnih.govmdpi.com By strategically modifying the structure of 2-Acetamido-5-chlorobenzophenone, researchers can develop new probes to investigate specific biological processes. For example, derivatives could be designed to:

Target specific enzymes or receptors: By incorporating functional groups that interact with the active site of a particular protein, researchers can develop probes to study enzyme inhibition or receptor binding.

Exhibit enhanced fluorescence or other reporter properties: The incorporation of fluorophores or other reporter moieties can enable the visualization and tracking of the compound within cells and tissues.

Possess altered metabolic stability: By modifying the sites of metabolism, researchers can create derivatives with longer or shorter biological half-lives, which can be useful for studying specific pharmacokinetic phenomena.

The synthesis of these next-generation derivatives will draw upon a wide range of organic synthesis techniques, including diversity-oriented synthesis, which allows for the rapid generation of a library of structurally diverse compounds. semanticscholar.org The insights gained from studying these novel derivatives will further expand our understanding of the biological effects of benzophenones and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Acetamido-5-chlorobenzophenone-d5 with high isotopic purity?

- Methodological Answer :

- Start with the non-deuterated precursor, 2-Acetamido-5-chlorobenzophenone , and employ deuterium exchange reactions using deuterated solvents (e.g., D₂O or CD₃OD) under controlled acidic or basic conditions.

- Use catalytic deuteration with Pd/C or PtO₂ in deuterium gas (D₂) to selectively replace hydrogen atoms at specific positions.

- Verify isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and ²H NMR to confirm deuterium incorporation .

- Key Challenge : Avoid over-deuteration, which may alter the compound’s reactivity or solubility.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Combine NMR spectroscopy (¹H, ¹³C, and ²H) to identify deuterium positions and compare spectral data with non-deuterated analogs. For example, the absence of specific ¹H signals in ²H-labeled regions confirms successful deuteration .

- Use Fourier-transform infrared spectroscopy (FTIR) to detect acetamide (-NHCO-) and carbonyl (C=O) functional groups, ensuring no degradation during synthesis.

- Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles, confirming structural fidelity .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer :

- Test solubility in aprotic solvents (e.g., DMSO-d₆, CDCl₃) for NMR applications, and polar solvents (e.g., methanol-d₄, acetonitrile-d₃) for HPLC-based analyses.

- Conduct accelerated stability studies under varying pH (3–9) and temperatures (4°C to 40°C) to assess degradation pathways. Monitor via LC-MS for byproduct formation .

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic (PK) profile of this compound compared to its non-deuterated analog?

- Methodological Answer :

- Perform in vitro metabolic assays using liver microsomes to compare CYP450-mediated oxidation rates. Deuterated compounds often exhibit reduced metabolic clearance due to the kinetic isotope effect (KIE) .

- Use radiolabeled tracers (³H or ¹⁴C) in animal models to track tissue distribution. Note: Deuterium labeling alone does not significantly alter lipophilicity but may affect hydrogen-bonding interactions .

- Data Contradiction Alert : Some studies report negligible PK differences, while others observe prolonged half-lives. Ensure isotopic purity >98% to minimize variability .

Q. What strategies resolve discrepancies in quantitative NMR (qNMR) data for this compound?

- Methodological Answer :

- Calibrate qNMR with an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene-d₄) to account for deuterium-induced signal splitting.

- Address solvent isotope effects by comparing results in protonated vs. deuterated solvents. For example, DMSO-d₆ may shift acetamide proton signals by 0.1–0.3 ppm .

- Validate with isotope dilution mass spectrometry (IDMS) to cross-check purity and concentration .

Q. How to design stability-indicating HPLC methods for this compound in complex matrices?

- Methodological Answer :

- Optimize a reverse-phase C18 column with a gradient elution (0.1% formic acid in water/acetonitrile). Adjust pH to 2.5–3.0 to enhance peak symmetry.

- Use deuterium-enriched mobile phases to minimize isotopic exchange during analysis.

- Validate method specificity by spiking with degradation products (e.g., hydrolyzed acetamide or dechlorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.